2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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Overview
Description
2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 4-methoxybenzylsulfanyl group at position 2 and a methyl group at position 7. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as pyrimidinylguanidines.
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving the condensation of appropriate aldehydes with pyrimidinylguanidines.
Introduction of Substituents: The 4-methoxybenzylsulfanyl group is introduced via nucleophilic substitution reactions, while the methyl group is added through alkylation reactions.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease due to its ability to inhibit specific enzymes and proteins.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one can be compared with other triazine derivatives such as:
2,4,7-Trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds have similar core structures but differ in the nature and position of substituents, leading to variations in their chemical and biological properties.
1,3,5-Triazine–1,2,4-Triazine Hybrids: These hybrids exhibit cholinesterase inhibitory activities and are investigated for their potential in treating Alzheimer’s disease.
The uniqueness of 2-((4-Methoxybenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-3-8-14-17-15(18-16(20)19(14)9-11)22-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKSEWBIVMMAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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